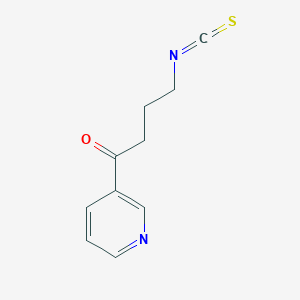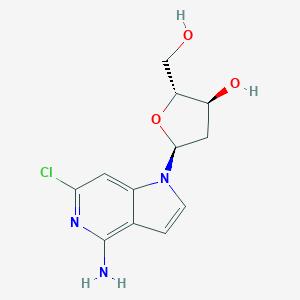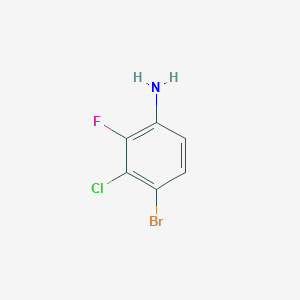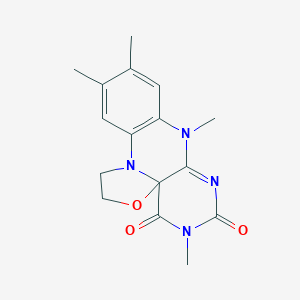
Emmdh-flavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emmdh-flavin, also known as 5-(2-ethyl-4-methyl-1,3-dioxol-5-yl)-7-methyl-2,4-dihydro-1,4-benzoxazine-3-carboxylic acid flavin mononucleotide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Emmdh-flavin is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Emmdh-flavin has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Emmdh-flavin has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular survival. Emmdh-flavin has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and protect against neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Emmdh-flavin is that it is a synthetic compound, which allows for consistent and reproducible results in lab experiments. It is also stable and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
For Emmdh-flavin research include further investigation of its mechanism of action, as well as its potential therapeutic applications in various diseases. It may also be useful to study the pharmacokinetics and pharmacodynamics of Emmdh-flavin in animal models and clinical trials. Additionally, the development of more efficient synthesis methods and analogs may lead to improved therapeutic efficacy and reduced toxicity.
Métodos De Síntesis
Emmdh-flavin is synthesized through a multi-step process involving the reaction of 2,4-dihydro-1,4-benzoxazine-3-carboxylic acid with 2-ethyl-4-methyl-1,3-dioxol-Emmdh-flavinylamine, followed by the coupling of the resulting compound with flavin mononucleotide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
Emmdh-flavin has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and antioxidant properties, as well as its ability to inhibit cancer cell growth and induce apoptosis. Emmdh-flavin has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
112076-30-9 |
|---|---|
Nombre del producto |
Emmdh-flavin |
Fórmula molecular |
C16H18N4O3 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
8,9,12,16-tetramethyl-2-oxa-5,12,14,16-tetrazatetracyclo[11.4.0.01,5.06,11]heptadeca-6(11),7,9,13-tetraene-15,17-dione |
InChI |
InChI=1S/C16H18N4O3/c1-9-7-11-12(8-10(9)2)20-5-6-23-16(20)13(18(11)3)17-15(22)19(4)14(16)21/h7-8H,5-6H2,1-4H3 |
Clave InChI |
IDDNVOFTRGCBDX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3CCOC34C(=NC(=O)N(C4=O)C)N2C |
SMILES canónico |
CC1=CC2=C(C=C1C)N3CCOC34C(=NC(=O)N(C4=O)C)N2C |
Sinónimos |
4a,5-epoxyethano-3-methyl-4a,5-dihydrolumiflavin EMMDH-flavin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
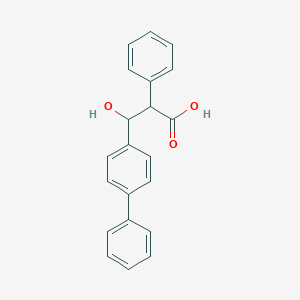
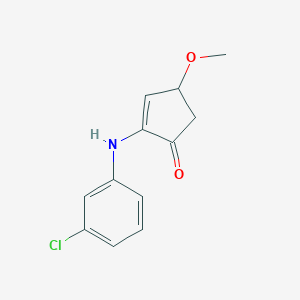
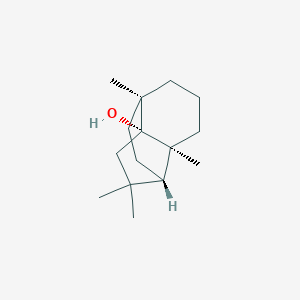
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
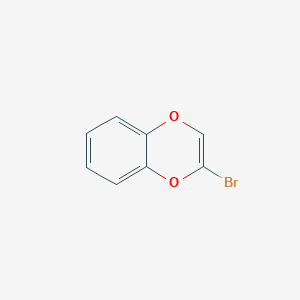
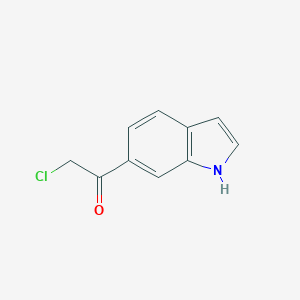
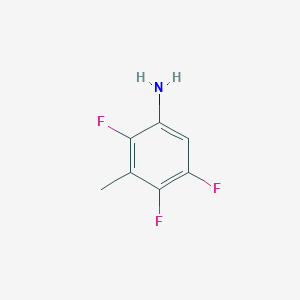
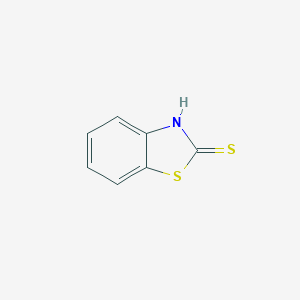
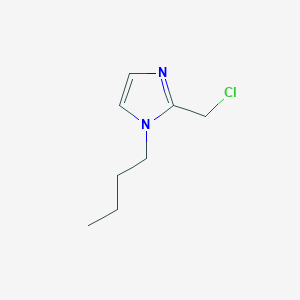
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
